4-Bromo-n1-cyclopentylbenzene-1,2-diamine
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Overview
Description
4-Bromo-n1-cyclopentylbenzene-1,2-diamine is an organic compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a cyclopentyl group and two amino groups at the 1 and 2 positions . It is a solid, typically appearing as a white to light yellow crystalline powder .
Preparation Methods
The synthesis of 4-Bromo-n1-cyclopentylbenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the bromination of n1-cyclopentylbenzene-1,2-diamine. This reaction typically uses bromine as the brominating agent in the presence of a solvent such as chloroform or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Bromo-n1-cyclopentylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce nitro compounds .
Scientific Research Applications
4-Bromo-n1-cyclopentylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-n1-cyclopentylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
4-Bromo-n1-cyclopentylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-Bromo-1,2-benzenediamine: This compound lacks the cyclopentyl group and has different chemical properties and reactivity.
N1-phenylbenzene-1,2-diamine: This compound has a phenyl group instead of a cyclopentyl group, leading to differences in its chemical behavior and applications.
1,2-phenylenediamine: This compound lacks both the bromine and cyclopentyl groups, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-bromo-1-N-cyclopentylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYLCKAVSHBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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